molecular formula C11H13N3O B1406884 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- CAS No. 927802-24-2

1h-Indazol-3-amine,4-(cyclopropylmethoxy)-

Cat. No.: B1406884
CAS No.: 927802-24-2
M. Wt: 203.24 g/mol
InChI Key: MJAUXUSXXZRCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazol-3-amine,4-(cyclopropylmethoxy)- is a nitrogen-containing heterocyclic compound. Indazole derivatives, including this compound, have gained significant attention due to their diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetic, and anti-osteoporosis properties . The compound’s unique structure, which includes a cyclopropylmethoxy group, contributes to its distinct chemical and biological characteristics.

Preparation Methods

The synthesis of 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- typically involves several steps. One common method includes the following steps :

Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. This may include using more efficient catalysts, optimizing reaction conditions, and scaling up the reactions.

Chemical Reactions Analysis

1h-Indazol-3-amine,4-(cyclopropylmethoxy)- undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1h-Indazol-3-amine,4-(cyclopropylmethoxy)- has a wide range of scientific research applications :

Comparison with Similar Compounds

1h-Indazol-3-amine,4-(cyclopropylmethoxy)- can be compared with other indazole derivatives :

The uniqueness of 1h-Indazol-3-amine,4-(cyclopropylmethoxy)- lies in its specific substituent, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-10-8(13-14-11)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAUXUSXXZRCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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